Product packaging for 1-(2,6-Dibromophenyl)ethanone(Cat. No.:CAS No. 99419-76-8)

1-(2,6-Dibromophenyl)ethanone

Cat. No.: B3392345
CAS No.: 99419-76-8
M. Wt: 277.94 g/mol
InChI Key: OQWDNVTVMGJGSF-UHFFFAOYSA-N
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Description

Significance of Halogenated Acetophenones in Synthetic Strategies

Halogenated acetophenones are a particularly important subclass of substituted phenylethanones. The presence of halogen atoms, such as bromine, chlorine, or fluorine, on the aromatic ring or the α-carbon of the ketone profoundly influences the molecule's reactivity. beilstein-journals.org Halogens act as valuable leaving groups in nucleophilic substitution and cross-coupling reactions, and they can direct the regioselectivity of further electrophilic substitutions on the aromatic ring. rsc.org

Specifically, α-halogenated ketones are highly reactive electrophiles, a property attributed to the orbital overlap between the carbon-halogen bond and the adjacent carbonyl group. beilstein-journals.org This activation makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, some of which exhibit notable biological activity. researchgate.net For instance, α-bromoacetophenones are key starting materials for the synthesis of thiazole-linked hybrids with potential therapeutic attributes. researchgate.net

The position and nature of the halogen substituent also have a significant impact on the physical properties and conformational preferences of the molecule. beilstein-journals.orgnih.gov For example, halogenation affects the docking preference of phenol (B47542) to acetophenone (B1666503) derivatives through stacking interactions. nih.gov

Academic Research Context of 1-(2,6-Dibromophenyl)ethanone

This compound, with the chemical formula C₈H₆Br₂O, is a specific halogenated acetophenone that has garnered interest in academic research. Its structure, featuring two bromine atoms ortho to the acetyl group, presents unique steric and electronic characteristics that influence its reactivity.

Research involving this compound often explores its utility as a building block in the synthesis of more complex molecules. For example, it can undergo substitution reactions where the bromine atoms are replaced by other functional groups. The ketone group itself can be reduced to an alcohol or participate in condensation reactions.

Furthermore, derivatives of this compound have been investigated for their potential applications in various fields. For instance, it has been used in the synthesis of N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridines, which are ligands for iron(II) complexes exhibiting spin-crossover (SCO) behavior. researchgate.net The steric bulk of the 2,6-dibromophenyl group plays a crucial role in influencing the spin state of the metal ion. researchgate.net

The synthesis of this compound itself can be achieved through methods like the Friedel-Crafts acylation followed by regioselective bromination.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
CAS Number 99419-76-8

This table presents some of the basic physicochemical properties of this compound.

Spectroscopic Data of a Related Compound: 2-Bromo-1-(4-bromophenyl)ethanone

TypeData
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) = 190.29, 132.52, 132.10, 130.31, 129.18, 30.40

This table provides spectroscopic data for a structurally related bromo-substituted acetophenone, illustrating the types of signals observed for these compounds. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O B3392345 1-(2,6-Dibromophenyl)ethanone CAS No. 99419-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dibromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWDNVTVMGJGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-76-8
Record name 1-(2,6-dibromophenyl)ethan-1-one
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Synthetic Methodologies and Preparative Routes for 1 2,6 Dibromophenyl Ethanone

Direct Bromination Pathways and Regioselectivity Studies

Direct bromination methods involve the introduction of bromine atoms onto a pre-existing aromatic ketone scaffold. The success of these methods hinges on controlling the regioselectivity of the bromination reaction to achieve the desired 2,6-disubstituted pattern.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms to an aromatic ring. masterorganicchemistry.com For the synthesis of 1-(2,6-Dibromophenyl)ethanone, this would ideally involve the direct dibromination of acetophenone (B1666503). The acetyl group is a deactivating, ortho-, para-director, which complicates the direct synthesis of the 2,6-dibromo isomer.

Typically, the electrophilic bromination of acetophenone derivatives is achieved using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the bromine molecule, increasing its electrophilicity. While this method can introduce bromine to the aromatic ring, achieving exclusive substitution at the 2- and 6-positions is challenging due to the directing effects of the acetyl group, which also favors the 4-position. Over-bromination and the formation of isomeric products are common issues that can reduce the yield of the desired compound. For highly activated aromatic compounds, such as phenols and anilines, polybromination is a common outcome, which can be controlled by using less reactive brominating agents like N-bromosuccinimide (NBS). dokumen.pub

An alternative strategy involves the bromination of the acetyl group's alpha-carbon, followed by functionalization of the aromatic ring. The α-bromination of ketones is a well-established transformation in organic synthesis, yielding α-bromo ketones that are valuable synthetic intermediates. jcsp.org.pkichem.md

Various reagents and conditions have been developed for the selective α-monobromination of aryl methyl ketones. jcsp.org.pk Common methods include the use of N-bromosuccinimide (NBS), often with a catalyst such as alumina (B75360) (Al₂O₃) or p-toluenesulfonic acid, or under microwave or ultrasound irradiation to enhance reaction rates and yields. nih.govasianpubs.orgresearchgate.net Other systems like copper(II) bromide, or an aqueous H₂O₂–HBr system, have also proven effective for this transformation. researchgate.net The use of different ammonium (B1175870) hydrotribromide salts has also been reported as a simple and mild protocol for α-monobromination. jcsp.org.pk

Following the formation of an α-bromoacetophenone derivative, the subsequent introduction of two bromine atoms specifically at the 2- and 6-positions of the phenyl ring would be required. However, this multi-step approach is less direct and presents significant regioselectivity challenges for the aromatic bromination step, making it a less common route for preparing this compound.

Precursor-Based Synthesis and Strategic Transformations

These methods involve constructing the target molecule from precursors that already contain either the dibrominated phenyl ring or a group that can be converted into the acetyl moiety.

A highly effective strategy for synthesizing this compound is the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative. sigmaaldrich.com This reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.com

A logical starting material for this approach is 1,3-dibromobenzene (B47543). The Friedel-Crafts acylation of 1,3-dibromobenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride can be used to introduce the acetyl group. However, the two bromine atoms direct the incoming electrophile to the 4- and 6-positions, making the direct synthesis of the 2-acetyl derivative challenging.

A more successful precursor-based approach involves starting with a molecule where the desired substitution pattern is facilitated. For instance, the Friedel-Crafts acetylation of 3,5-dibromoanisole (B46405) using acetyl chloride and aluminum chloride has been shown to produce the related 1-(2,6-Dibromo-4-hydroxyphenyl)ethanone after demethylation. This demonstrates the principle of using strategically substituted precursors to control the regiochemical outcome of the acylation.

This synthetic route begins with a molecule that already possesses the 2,6-dibromophenyl structure, and the acetyl group is formed in a subsequent step. This strategy avoids the regioselectivity issues associated with the bromination of acetophenone or the acylation of simple dibromobenzenes.

Common precursors for this approach include 2,6-dibromobenzaldehyde (B1337937) or 2,6-dibromobenzoic acid. iaea.orgscribd.comontosight.ai For example, 2,6-dibromobenzaldehyde can be reacted with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to form the corresponding secondary alcohol, 1-(2,6-dibromophenyl)ethanol. Subsequent oxidation of this alcohol yields the target ketone, this compound.

Alternatively, 2,6-dibromobenzoic acid can be converted to its more reactive acid chloride derivative, 2,6-dibromobenzoyl chloride. ontosight.ai This intermediate can then be reacted with an appropriate organometallic reagent, such as a dialkylcadmium or an organocuprate (Gilman reagent), to install the methyl group and form the ketone.

Optimization of Reaction Conditions and Yield Enhancement

Improving the efficiency and yield of the synthesis of this compound is a critical aspect of its preparation. Optimization strategies depend heavily on the chosen synthetic route.

For direct bromination pathways, selectivity is paramount. In electrophilic aromatic bromination, the choice of solvent, catalyst, and temperature can influence the ratio of isomers formed. dokumen.pub For α-bromination reactions, significant research has focused on optimizing conditions to maximize the yield of the desired monobrominated product while minimizing side reactions. nih.gov The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to reduce reaction times and improve yields for NBS-mediated brominations. asianpubs.orgresearchgate.net Electrochemical methods also offer a greener alternative with high selectivity. rsc.org

The table below summarizes various conditions for key reaction types involved in the synthesis.

Reaction TypeReagentsCatalyst/ConditionsYield (%)Reference
α-BrominationAcetophenone, NBSAcidic Al₂O₃, Methanol (B129727), Reflux89 nih.gov
α-BrominationAcetophenone, NBSUltrasound, PEG-400/Water, 80°C90-95 asianpubs.org
α-BrominationAcetophenone, NBSp-Toluenesulfonic acid, MicrowaveHigh researchgate.net
Friedel-Crafts AcylationBenzene, Acetyl ChlorideAlCl₃High sigmaaldrich.combyjus.com
Synthesis from Precursor2,6-Dibromobenzaldehyde1. Ethylenediamine, I₂, K₂CO₃; 2. DIB, K₂CO₃; 3. Benzylation; 4. Suzuki CouplingModerate-Good vu.nl

Catalytic Approaches in Synthesis

The choice of catalyst is pivotal in directing the regioselectivity and efficiency of the synthesis of this compound. Lewis acids are the most common catalysts employed in both the bromination and Friedel-Crafts acylation routes.

In the context of bromination of acetophenone derivatives, catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are utilized. These catalysts polarize the bromine molecule, increasing its electrophilicity and facilitating the substitution onto the aromatic ring. The catalyst-to-substrate ratio is a critical variable that influences the reaction's yield. For instance, a high ratio is often required to drive the reaction to completion.

Transition-metal-catalyzed reactions are also gaining prominence in organic synthesis. researchgate.net While not explicitly detailed for this specific compound in the provided results, iron catalysis, in general, is recognized for its low cost and benign environmental profile. researchgate.net For the synthesis of related bromoacetophenones, palladium catalysts have been employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, highlighting the versatility of metal catalysis in constructing complex aromatic ketones. researchgate.net

Below is a table summarizing catalytic approaches for related syntheses, which can be conceptually applied to this compound.

CatalystReactantsReaction TypeYield (%)Conditions
AlCl₃Acetyl chloride, 3,5-dibromoanisoleFriedel-Crafts Acylation--
FeBr₃/FeCl₃Bromine, Acetophenone derivativeElectrophilic Bromination65-75Anhydrous, 0-5°C
Pd(PPh₃)₄Arylboronic acid, 5-(4-bromophenyl)-4,6-dichloropyrimidineSuzuki Cross-CouplingGoodK₃PO₄, 1,4-Dioxane

This table presents data for analogous reactions and serves as a reference for potential catalytic systems for the target compound.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the synthesis of this compound, influencing reaction rates, yields, and in some cases, selectivity. The choice of solvent is often dictated by the specific reaction being performed.

For the bromination of acetophenone, a mixture of dioxane and ethyl ether has been used, with the reaction proceeding at room temperature. In Friedel-Crafts acylation reactions, inert organic solvents are typically required to prevent reactions with the highly reactive acylating agent and catalyst.

The effect of the solvent on reaction efficiency has been systematically studied in the synthesis of various heterocyclic compounds, providing insights applicable to the synthesis of this compound. For example, in the synthesis of dihydropyridine (B1217469) derivatives, a study comparing methanol, ethanol (B145695), and isopropanol (B130326) found that the highest yield was achieved in ethanol. ijpcbs.com The use of mixed solvent systems has also been explored, with an ethanol and isopropanol mixture showing improved yields and reduced reaction times in some cases. ijpcbs.com

In other instances, solvent-free conditions have been employed, which aligns with the principles of green chemistry by reducing volatile organic compound emissions. nih.gov For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives was effectively catalyzed in the absence of a solvent. nih.gov

The following table illustrates the impact of different solvents on the yield of a related reaction, highlighting the importance of solvent selection.

SolventYield (%) (Absence of Catalyst)Yield (%) (Presence of Catalyst)
MethanolLowerIncreased
EthanolMaximumIncreased
IsopropanolMinimumIncreased
Methanol + EthanolIntermediateIncreased
Methanol + IsopropanolLowerIncreased
Ethanol + IsopropanolMaximumIncreased

This table is based on data from the synthesis of dihydropyridine derivatives and demonstrates the general principles of solvent effects on reaction efficiency. ijpcbs.com

Advanced Spectroscopic and Structural Elucidation of 1 2,6 Dibromophenyl Ethanone

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of the molecular structure of 1-(2,6-dibromophenyl)ethanone in the solid state. This technique reveals the precise spatial arrangement of atoms and the intermolecular interactions that govern the crystal packing. Studies on related brominated compounds, such as (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one and rac-2,2′-(thiane-2,6-diyl)bis[1-(4-bromophenyl)ethanone], demonstrate that the bromine atoms significantly influence the crystal lattice through halogen bonding and other non-covalent interactions. iucr.orgiucr.org For instance, in 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, intermolecular Br···Br interactions are observed, which link the molecules into a three-dimensional framework. iucr.org Similarly, in the crystal structure of (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, short intramolecular C—H⋯Cl contacts and intermolecular Cl⋯O contacts are present. iucr.org These types of interactions are also expected to play a role in the crystal packing of this compound.

Hirshfeld surface analysis, often used in conjunction with X-ray crystallography, can quantify the intermolecular contacts, such as Br···H and C=O···H interactions, further clarifying the packing arrangement. iucr.org While a specific crystallographic study for this compound is not detailed in the provided results, the analysis of analogous structures provides a strong basis for predicting its solid-state conformation. The 2,6-dibromo substitution pattern is known to create a sterically hindered environment around the ketone functional group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic and methyl protons. The aromatic region typically shows a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions of the dibromophenyl ring. The methyl protons of the ethanone (B97240) group appear as a singlet, typically in the range of 2.0-3.0 ppm. ias.ac.inpdx.edu The exact chemical shifts are influenced by the solvent and the electronic effects of the bromine substituents. pdx.edulibretexts.org The electron-withdrawing nature of the bromine atoms causes a downfield shift of the aromatic protons compared to unsubstituted acetophenone (B1666503).

A representative ¹H NMR data for a related compound, 2,6-dibromo-4-methylaniline, shows the aromatic protons as a singlet at 7.20 ppm and the methyl protons at 2.21 ppm in CDCl₃. mdpi.com For this compound, the absence of a substituent at the 4-position would result in a different splitting pattern for the aromatic protons.

Table 1: Representative ¹H NMR Data

Proton Type Expected Chemical Shift (ppm) Splitting Pattern
Aromatic H (C4) Downfield region Triplet
Aromatic H (C3, C5) Downfield region Doublet

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The carbonyl carbon signal is typically found in the downfield region, around 190-200 ppm. cognitoedu.org The aromatic carbons will appear in the range of 110-140 ppm, with the carbons directly bonded to bromine showing characteristic shifts. The methyl carbon will resonate in the upfield region, typically between 20-30 ppm. cognitoedu.org The number of distinct peaks in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. cognitoedu.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O) 190 - 200
Aromatic (C-Br) 115 - 125
Aromatic (C-H) 125 - 140
Aromatic (C-C=O) 135 - 145

Note: These are approximate ranges and can vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between the coupled aromatic protons, confirming their neighboring positions on the phenyl ring.

The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). researchgate.net For this compound, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, as well as with the ipso-carbon of the aromatic ring. researchgate.netmdpi.com Furthermore, correlations between the aromatic protons and various aromatic carbons would solidify the assignment of the carbon skeleton. These advanced techniques are essential for the complete and accurate structural elucidation of the molecule in solution. mdpi.com

Vibrational Spectroscopy for Molecular Structure and Conformation

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The most prominent feature is the strong absorption band due to the stretching vibration of the carbonyl group (C=O), which typically appears in the range of 1680–1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the bromine substituents.

Other significant absorptions include those from the aromatic C-H stretching vibrations, which are generally observed in the region of 3000-3100 cm⁻¹, and the aromatic C=C stretching vibrations, appearing as multiple bands between 1400 and 1600 cm⁻¹. The C-Br stretching vibrations are found in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹. The unique pattern of these vibrational bands serves as a fingerprint for the molecule, allowing for its identification and confirmation of its functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Carbonyl (C=O) Stretch 1680 - 1720 Strong
Aromatic C=C Stretch 1400 - 1600 Medium to Strong

Note: The intensity and exact position of the bands can vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a spectral fingerprint based on the inelastic scattering of monochromatic light. chemspider.com The vibrational modes of a molecule are determined by the arrangement of its atoms and the forces between them. libretexts.org For a non-linear molecule like this compound, which consists of 17 atoms, there are 3N-6, or 45, fundamental vibrational modes. libretexts.orgdcu.ie

The Raman spectrum is characterized by several key vibrations corresponding to its distinct functional groups and structural features. The interpretation of these vibrational modes is often based on comparison with related molecules, such as acetophenone and other substituted aromatic compounds. americanpharmaceuticalreview.com

Key characteristic Raman bands for this compound are expected in the following regions:

Carbonyl (C=O) Stretching: The C=O stretching vibration is a prominent feature in the spectra of ketones and typically appears in the region of 1680–1740 cm⁻¹. For acetophenone itself, this band is observed around 1690 cm⁻¹. The presence of electron-withdrawing bromine atoms on the phenyl ring can influence the electronic environment of the carbonyl group, potentially shifting this frequency.

Aromatic Ring Vibrations: The phenyl ring gives rise to several characteristic bands. The ring stretching vibrations, often appearing as a pair of bands, are typically found in the 1400-1600 cm⁻¹ region. beilstein-journals.org A strong band around 1600 cm⁻¹ is characteristic of the phenyl ring stretching. Another significant vibration is the ring breathing mode, which is a symmetric stretching of the C-C bonds in the ring, usually observed near 1000 cm⁻¹.

Methyl Group (CH₃) Vibrations: The acetyl methyl group exhibits symmetric and asymmetric stretching vibrations, typically found in the 2850-2950 cm⁻¹ range. researchgate.net Bending vibrations for the methyl group also occur at lower frequencies.

Carbon-Bromine (C-Br) Vibrations: The stretching vibrations of the C-Br bonds are expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹, due to the heavy mass of the bromine atom. The presence of two C-Br bonds may result in both symmetric and asymmetric stretching modes.

Skeletal Vibrations: Complex skeletal vibrations involving C-C-C bending and other deformations of the molecular framework appear in the fingerprint region below 1000 cm⁻¹. americanpharmaceuticalreview.com

An interactive data table summarizing the expected primary Raman vibrational modes for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (asymmetric)-CH₃~2950Medium
C-H Stretch (symmetric)-CH₃~2870Medium
C=O StretchKetone~1700Strong
C=C Aromatic Ring StretchPhenyl Ring~1600, ~1450Strong
CH₃ Bend (asymmetric)-CH₃~1430Medium
CH₃ Bend (symmetric)-CH₃~1360Medium
Ring BreathingPhenyl Ring~1000Strong
C-C StretchAcetyl-Phenyl~950Medium
C-Br StretchAryl-Br500-650Strong

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy, typically to four or five decimal places. beilstein-journals.org This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass.

For this compound, the molecular formula is C₈H₆Br₂O. The presence of two bromine atoms is significant due to their isotopic distribution (⁷⁹Br and ⁸¹Br), which results in a characteristic pattern for the molecular ion peak. uni-saarland.de

HRMS analysis provides the monoisotopic mass, which is the mass of the ion containing the most abundant isotopes of its constituent elements. For C₈H₆Br₂O, this corresponds to the molecule with two ⁷⁹Br isotopes.

Molecular Formula: C₈H₆Br₂O

Calculated Monoisotopic Mass: 275.8785 u nii.ac.jp

Experimentally Determined Mass: 275.8783 u scribd.com, 275.8795 u nii.ac.jp

The close agreement between the calculated and experimentally determined high-resolution mass confirms the elemental formula of the compound. nii.ac.jpscribd.comarabjchem.org

Fragmentation Pathway Analysis

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺), the ion can undergo fragmentation, breaking into smaller, charged fragments. researchgate.net The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For aromatic ketones like this compound, fragmentation is influenced by the stability of the resulting ions and neutral losses. libretexts.org

The key fragmentation pathways expected for this compound are:

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.orguni-saarland.de

Loss of a methyl radical (•CH₃): This cleavage results in the formation of a stable acylium ion. [C₈H₆Br₂O]⁺• → [C₇H₃Br₂O]⁺ + •CH₃

Loss of an acetyl radical (•COCH₃): This cleavage leads to the formation of the dibromophenyl cation. [C₈H₆Br₂O]⁺• → [C₆H₃Br₂]⁺ + •COCH₃

Loss of Halogen: The bromine atoms can be lost as radicals or as part of a neutral molecule. The fragmentation of ions containing bromine is characterized by distinctive isotopic patterns. uni-saarland.de A fragment containing one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). A fragment with two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks. docbrown.info

Loss of CO: The acylium ion formed from alpha-cleavage can further fragment by losing a neutral carbon monoxide molecule. [C₇H₃Br₂O]⁺ → [C₆H₃Br₂]⁺ + CO

The table below outlines the major expected fragments for this compound and their corresponding mass-to-charge ratios (m/z), calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

m/z (for ⁷⁹Br)Ion FormulaProposed Fragment IdentityNeutral Loss
276/278/280[C₈H₆Br₂O]⁺•Molecular Ion (M⁺•)-
261/263/265[C₇H₃Br₂O]⁺[M - CH₃]⁺•CH₃
233/235/237[C₆H₃Br₂]⁺[M - COCH₃]⁺ or [M - CH₃ - CO]⁺•COCH₃ or •CH₃ + CO
197/199[C₈H₆BrO]⁺•[M - Br]⁺••Br
154/156[C₆H₃Br]⁺[M - Br - COCH₃]⁺•Br + •COCH₃
43[C₂H₃O]⁺Acetyl Cation•C₆H₃Br₂

Computational and Theoretical Chemistry Studies of this compound

A comprehensive review of the computational and theoretical chemistry studies specifically focused on the compound this compound could not be generated. Extensive searches of scientific literature and chemical databases did not yield specific research articles or datasets pertaining to the Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Quantitative Structure-Reactivity Relationship (QSRR) studies for this particular molecule.

While the methodologies outlined in the query—such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the prediction of spectroscopic parameters—are standard computational techniques for characterizing chemical compounds, it appears that "this compound" has not been the subject of published research in these specific areas.

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Computational and Theoretical Chemistry Studies4.1. Density Functional Theory Dft Calculations for Electronic Structure and Geometry Optimization

  • 4.1.1. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
  • 4.1.2. Molecular Electrostatic Potential (MEP) Mapping
  • 4.1.3. Prediction of Spectroscopic Parameters 4.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions 4.3. Quantitative Structure-Reactivity Relationship (QSRR) Studies
  • Future computational research may address this knowledge gap, at which point a detailed analysis of 1-(2,6-Dibromophenyl)ethanone could be compiled.

    Reactivity and Mechanistic Investigations

    Electrophilic and Nucleophilic Reactivity of the Carbonyl Group

    The carbonyl group is a key functional center, characterized by a polarized carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom has lone pairs and can act as a nucleophile or a base.

    A prominent reaction involving the carbonyl group in acetophenones is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.orgtaylorandfrancis.com This reaction typically involves the base-catalyzed reaction between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgnih.govbohrium.com

    In the case of 1-(2,6-Dibromophenyl)ethanone, the reaction is initiated by the deprotonation of the alpha-carbon by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) structure. gordon.eduscialert.net The steric bulk of the two ortho-bromine atoms on the phenyl ring can influence the rate and efficiency of this condensation. Chalcones are significant synthetic intermediates used in the synthesis of various heterocyclic compounds. bohrium.comnih.gov

    Below is a table illustrating potential chalcone products from the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

    This compoundAromatic AldehydeResulting Chalcone Product (Common Name)
    Benzaldehyde (B42025)(E)-1-(2,6-Dibromophenyl)-3-phenylprop-2-en-1-one
    4-Methoxybenzaldehyde(E)-1-(2,6-Dibromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
    4-Nitrobenzaldehyde(E)-1-(2,6-Dibromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
    2-Chlorobenzaldehyde(E)-3-(2-Chlorophenyl)-1-(2,6-dibromophenyl)prop-2-en-1-one

    Note: The table provides representative examples of potential reactions.

    The carbonyl group of this compound can undergo reduction to form a secondary alcohol, 1-(2,6-dibromophenyl)ethanol. This transformation is typically achieved using common reducing agents.

    Reduction Pathways: The reduction of the ketone to an alcohol can be accomplished through various reagents, most notably sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695), that selectively reduces ketones and aldehydes. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

    Oxidation Pathways: The oxidation of a ketone like this compound is not as straightforward as the oxidation of aldehydes or alcohols. Strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For instance, reagents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the molecule, but this often results in the degradation of the aromatic ring or cleavage of the acetyl group to form 2,6-dibromobenzoic acid.

    The following table summarizes common reduction pathways for the carbonyl group.

    ReagentSolventProduct
    Sodium Borohydride (NaBH₄)Methanol/Ethanol1-(2,6-Dibromophenyl)ethanol
    Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THF1-(2,6-Dibromophenyl)ethanol
    Hydrogen Gas (H₂) with Catalyst (e.g., Pt, Pd, Ni)Ethanol1-(2,6-Dibromophenyl)ethanol

    Reactivity of the Aryl Bromine Centers

    The two bromine atoms attached to the aromatic ring are key sites for carbon-carbon bond-forming reactions, particularly through transition metal-catalyzed cross-coupling.

    The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex aryl derivatives.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comyoutube.com The reaction of this compound with an arylboronic acid can lead to mono- or di-arylated products, depending on the stoichiometry and reaction conditions. The catalytic cycle generally involves three key steps:

    Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

    Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. organic-chemistry.orgyoutube.com

    Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

    Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction with this compound can introduce one or two alkynyl substituents. The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle, where the copper(I) acetylide is formed and then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.govucsb.edu

    Coupling ReactionCoupling PartnerCatalyst SystemPotential Product
    Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ + Na₂CO₃1-(2,6-Diphenylphenyl)ethanone
    Suzuki-Miyaura4-Methylphenylboronic acidPd(OAc)₂ + P(Cy)₃ + K₃PO₄1-(2,6-Bis(4-methylphenyl)phenyl)ethanone
    SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ + CuI + Et₃N1-(2,6-Bis(phenylethynyl)phenyl)ethanone
    SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ + CuI + i-Pr₂NH1-(2,6-Bis((trimethylsilyl)ethynyl)phenyl)ethanone

    Note: The table shows di-substituted products; mono-substitution is also possible.

    Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. The mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govopenstax.org

    For an SNAr reaction to be feasible, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. openstax.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com In this compound, the acetyl group (-COCH₃) is an electron-withdrawing group. However, it is positioned meta to the bromine atoms. A meta-substituent does not provide the necessary resonance stabilization for the negatively charged intermediate. openstax.org Consequently, this compound has a low potential to undergo SNAr reactions under standard conditions, as the key intermediate lacks sufficient stabilization.

    Alpha-Carbon Reactivity and Enolization Studies

    The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgsketchy.com

    The deprotonation of the α-carbon of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate ion. organicchemistrytutor.com This enolate is a powerful nucleophile at the α-carbon and can participate in a variety of bond-forming reactions, most notably alkylation. libretexts.orglibretexts.orgpressbooks.pub The alkylation occurs via an SN2 reaction between the enolate and an alkyl halide. pressbooks.pub This reaction is highly useful for extending the carbon chain at the α-position. The choice of the alkylating agent is critical, with primary alkyl halides being the most effective to avoid competing elimination reactions. libretexts.org

    The table below illustrates potential products from the alkylation of the enolate of this compound.

    BaseAlkylating Agent (R-X)Product
    Lithium Diisopropylamide (LDA)Methyl Iodide (CH₃-I)1-(2,6-Dibromophenyl)propan-1-one
    Lithium Diisopropylamide (LDA)Ethyl Bromide (CH₃CH₂-Br)1-(2,6-Dibromophenyl)butan-1-one
    Lithium Diisopropylamide (LDA)Benzyl Bromide (C₆H₅CH₂-Br)1-(2,6-Dibromophenyl)-3-phenylpropan-1-one
    Lithium Diisopropylamide (LDA)Allyl Bromide (CH₂=CHCH₂-Br)1-(2,6-Dibromophenyl)pent-4-en-1-one

    Enolization Kinetics and Thermodynamics

    Keto-enol tautomerism is a fundamental process for ketones, involving the interconversion between the keto form and its corresponding enol. masterorganicchemistry.comyoutube.com This equilibrium is crucial as many reactions of ketones proceed through the more nucleophilic enol or enolate intermediate. masterorganicchemistry.com The kinetics and thermodynamics of enolization for this compound are dictated by the interplay of steric hindrance and electronic effects.

    The presence of two large bromine atoms in the ortho positions of the phenyl ring introduces significant steric strain. This steric hindrance is expected to disfavor the formation of the enol or enolate form. For the enol or enolate to be stabilized by conjugation with the aromatic ring, the p-orbitals of the double bond and the aromatic ring must be coplanar. The bulky bromine atoms force the acetyl group out of the plane of the phenyl ring, thus disrupting this coplanarity and reducing the resonance stabilization of the enol or enolate.

    Electronically, the bromine atoms are electron-withdrawing through their inductive effect, which increases the acidity of the α-protons, making them easier to remove. However, this effect is likely counteracted by the steric inhibition of resonance. In general, the equilibrium between the keto and enol forms for simple ketones lies heavily on the side of the keto form. masterorganicchemistry.com For this compound, the steric hindrance from the ortho-bromo substituents is expected to further shift the equilibrium towards the keto form compared to unsubstituted acetophenone (B1666503).

    The rate of enolization, which can be catalyzed by either acid or base, is also affected. masterorganicchemistry.comyoutube.com In acid-catalyzed enolization, the first step is the protonation of the carbonyl oxygen, followed by the removal of an α-proton by a weak base. youtube.com In base-catalyzed enolization, the α-proton is directly removed by a base to form an enolate. youtube.com For this compound, the steric hindrance around the acetyl group may slow down the approach of both acids and bases, thereby reducing the rate of enolization.

    CompoundSubstituentpKa% Enol Content (in Ethanol)
    AcetophenoneH19.20.03
    4-Nitroacetophenone4-NO217.20.12
    4-Methoxyacetophenone4-OCH319.80.02
    2,4,6-Trimethylacetophenone2,4,6-(CH3)321.4<0.01
    This compound2,6-Br2Estimated to be higher than acetophenone due to steric effectsEstimated to be very low

    Further Functionalization at the Alpha-Position

    The α-position of this compound is a potential site for various functionalization reactions, such as halogenation, alkylation, and aldol condensation. However, the steric hindrance imposed by the ortho-bromo substituents significantly impacts the feasibility and outcome of these reactions.

    α-Halogenation: The introduction of a halogen at the α-position of a ketone is a common transformation that can be carried out under acidic or basic conditions. wikipedia.org Under acidic conditions, the reaction proceeds through the enol intermediate, and typically results in monosubstitution. youtube.comwikipedia.org Given the anticipated low enol content of this compound, acid-catalyzed α-halogenation may be slow. In basic media, halogenation occurs via the enolate and can be difficult to control, often leading to polyhalogenation. wikipedia.orgchemistrysteps.com For sterically hindered ketones, direct halogenation can be challenging. mdpi.com

    α-Alkylation: The alkylation of ketones at the α-position is a powerful method for forming carbon-carbon bonds and typically involves the reaction of an enolate with an alkyl halide. libretexts.orgyoutube.com The formation of the enolate from this compound would likely require a strong, sterically hindered base like lithium diisopropylamide (LDA) to overcome the steric hindrance and competing reactions. youtube.com The subsequent SN2 reaction with an alkyl halide would also be sterically hindered, likely requiring the use of less bulky alkylating agents such as methyl iodide.

    Aldol Condensation: The aldol condensation is a cornerstone reaction in organic synthesis, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org For this compound, both self-condensation and crossed-aldol reactions are expected to be highly disfavored. The steric hindrance around the carbonyl group would impede the approach of the enolate nucleophile, and the formation of the enolate itself is already challenging. In crossed-aldol reactions with non-enolizable aldehydes, such as benzaldehyde (a Claisen-Schmidt condensation), the steric hindrance of the ketone would still be a major obstacle. libretexts.orglibretexts.org

    ReactionTypical ReagentsExpected Outcome for this compoundKey Challenges
    α-BrominationBr2, Acetic AcidSlow formation of 2-bromo-1-(2,6-dibromophenyl)ethanoneSteric hindrance slowing enol formation and reaction
    α-Alkylation1. LDA, THF, -78 °C; 2. CH3IPotential for low yield of 1-(2,6-dibromophenyl)propan-1-oneDifficulty in enolate formation and sterically hindered SN2 reaction
    Aldol CondensationNaOH or acid catalyst, with another carbonyl compoundReaction is highly unlikely to proceedExtreme steric hindrance at both the α-carbon and the carbonyl carbon

    Photochemical and Thermal Transformations

    Photochemical Transformations

    Aromatic ketones are known to undergo a variety of photochemical reactions upon absorption of UV light, with the Norrish Type I and Type II reactions being the most common pathways. wikipedia.orgslideshare.net

    The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. wikipedia.orgslideshare.net For this compound, this would lead to a 2,6-dibromobenzoyl radical and a methyl radical. These radicals can then undergo various secondary reactions, including decarbonylation of the acyl radical, recombination, or abstraction of hydrogen atoms from the solvent. In the case of cyclic ketones, Norrish Type I cleavage can lead to the formation of biradicals that can undergo further rearrangements. kvmwai.edu.in

    The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing a γ-hydrogen. wikipedia.org The excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization) or fragment to yield an enol and an alkene. researchgate.net Since this compound does not have any γ-hydrogens, it cannot undergo a Norrish Type II reaction.

    Given the presence of heavy bromine atoms, intersystem crossing from the excited singlet state to the triplet state is expected to be efficient. Photochemical reactions of such compounds often proceed from the triplet state. Another potential photochemical pathway for this compound could involve the cleavage of the carbon-bromine bond, which is a known reaction for some aryl halides.

    Thermal Transformations

    At elevated temperatures, in the absence of reactive partners, organic molecules can undergo various transformations, including rearrangements and fragmentation. The thermal stability of this compound is expected to be relatively high.

    One possible thermal reaction is the Fries rearrangement , where an aryl ester is converted to a hydroxy aryl ketone. ajchem-a.com However, this is not directly applicable to this compound itself but is a relevant thermal reaction of a related class of compounds.

    Under pyrolytic conditions (very high temperatures), fragmentation of the molecule is expected. researchgate.net This could involve cleavage of the C-Br bonds, the bond between the aromatic ring and the carbonyl group, or the C-C bond of the acetyl group. The pyrolysis of aromatic ketones can lead to the formation of a complex mixture of products, including aromatic hydrocarbons, carbon monoxide, and smaller alkanes and alkenes. acs.org The specific products would depend on the pyrolysis conditions, such as temperature, pressure, and the presence of a carrier gas. Another possibility under thermal stress is rearrangement reactions, such as the α-ketol rearrangement, although this typically requires an α-hydroxy ketone. wikipedia.org

    Derivatization and Analogue Synthesis for Structure Activity Relationship Studies

    Synthesis of Oxime and Hydrazone Derivatives

    The carbonyl group of 1-(2,6-Dibromophenyl)ethanone serves as a versatile handle for derivatization. One of the most straightforward modifications is its conversion into imine-based functional groups such as oximes and hydrazones. These reactions are valuable for probing the electronic and steric requirements of the binding pocket of a biological target.

    Oximes are typically synthesized by the condensation reaction of a ketone with hydroxylamine (B1172632), usually in the form of hydroxylamine hydrochloride, in a suitable solvent like ethanol (B145695). journalofchemistry.orgjournalofchemistry.org The reaction is often facilitated by a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the liberated HCl. journalofchemistry.orgorgsyn.org

    Hydrazones are similarly prepared through the condensation of the ketone with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). researchgate.net The reaction is generally carried out in an alcoholic solvent, and sometimes a catalytic amount of acid (e.g., acetic acid) is added to accelerate the reaction. journalofchemistry.org The formation of both oximes and hydrazones proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov

    Table 1: Synthesis of Oxime and Hydrazone Derivatives of this compound

    Derivative Reagent General Reaction Conditions Resulting Structure
    Oxime Hydroxylamine Hydrochloride (NH₂OH·HCl) Ethanol, Pyridine, 60 °C A C=N-OH group replaces the C=O group.
    Phenylhydrazone Phenylhydrazine Ethanol, cat. Acetic Acid, Heat A C=N-NH-Ph group replaces the C=O group.

    Formation of Chalcones and Related α,β-Unsaturated Ketones

    Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from acetophenones and aromatic aldehydes. nih.gov The synthesis of chalcone (B49325) derivatives from this compound is typically achieved through the Claisen-Schmidt condensation reaction. nih.govnih.gov This base-catalyzed reaction involves the deprotonation of the α-carbon of this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone scaffold of the chalcone.

    Commonly used bases include aqueous solutions of sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.gov Solvent-free methods, where the reactants are ground together with a solid base like NaOH, have also been reported as an efficient and environmentally friendly alternative. rjlbpcs.com The diversity of this class of derivatives is readily expanded by varying the substitution pattern on the aromatic aldehyde.

    Table 2: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

    Aldehyde Reactant Base/Solvent Resulting Chalcone Product
    Benzaldehyde (B42025) NaOH / Ethanol (E)-1-(2,6-dibromophenyl)-3-phenylprop-2-en-1-one
    4-Methoxybenzaldehyde KOH / Ethanol (E)-1-(2,6-dibromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
    4-Chlorobenzaldehyde NaOH / Grinding (E)-3-(4-chlorophenyl)-1-(2,6-dibromophenyl)prop-2-en-1-one

    Preparation of Heterocyclic Systems Incorporating the Dibromophenyl Moiety

    Incorporating the 2,6-dibromophenyl moiety into various heterocyclic ring systems is a powerful strategy for exploring new chemical space in SAR studies. The ketone functional group of this compound can be used as a synthetic precursor to build more complex architectures such as quinoxalines and tetrazoles.

    Quinoxalines are bicyclic heteroaromatic compounds traditionally synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgchim.it To prepare quinoxaline (B1680401) derivatives from this compound, the ketone must first be oxidized to the corresponding α-ketoaldehyde, 2-(2,6-dibromophenyl)-2-oxoacetaldehyde. This transformation can be achieved using oxidizing agents such as selenium dioxide (SeO₂).

    The resulting 1,2-dicarbonyl intermediate can then be reacted with various substituted o-phenylenediamines in a solvent like ethanol or acetic acid to yield the desired quinoxaline derivatives. sapub.org This condensation reaction is often acid-catalyzed and provides a direct route to a wide array of substituted quinoxalines bearing the 2,6-dibromophenyl group. nih.gov

    Table 3: Synthetic Route to Quinoxaline Derivatives

    Step Description Reactants Product
    1. Oxidation Conversion of the ketone to a 1,2-dicarbonyl compound. This compound, SeO₂ 2-(2,6-Dibromophenyl)-2-oxoacetaldehyde

    Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, often used in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids. mdpi.com The synthesis of a tetrazole ring from this compound requires a multi-step synthetic sequence, as the most common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide (B81097) source with a nitrile. researchgate.netnih.gov

    A plausible synthetic pathway begins with the conversion of the ketone group into a nitrile. This can be accomplished through a sequence such as:

    Reduction: The ketone is first reduced to the corresponding alcohol, 1-(2,6-dibromophenyl)ethanol, using a reducing agent like sodium borohydride (B1222165).

    Halogenation: The alcohol is then converted into an alkyl halide, for example, 1-(1-bromoethyl)-2,6-dibromobenzene, using a reagent like phosphorus tribromide.

    Cyanation: Nucleophilic substitution of the bromide with a cyanide salt (e.g., sodium cyanide) yields the nitrile, 2-(2,6-dibromophenyl)propanenitrile.

    Cycloaddition: Finally, the nitrile is treated with an azide source, such as sodium azide with a Lewis acid catalyst (e.g., zinc bromide) or ammonium (B1175870) chloride, to form the 5-substituted tetrazole ring. mdpi.com

    Table 4: Plausible Multi-step Synthesis of Tetrazole Derivatives

    Step Transformation Typical Reagents Intermediate/Product
    1 Ketone to Alcohol NaBH₄, Methanol (B129727) 1-(2,6-Dibromophenyl)ethanol
    2 Alcohol to Halide PBr₃ 1-(1-Bromoethyl)-2,6-dibromobenzene
    3 Halide to Nitrile NaCN, DMSO 2-(2,6-Dibromophenyl)propanenitrile

    Stereoselective Synthesis of Chiral Analogues

    The introduction of stereocenters into drug candidates can have profound effects on their pharmacological properties. researchgate.net For this compound and its derivatives, stereoselective synthesis can be approached in several ways to produce chiral analogues for SAR studies.

    A primary method is the asymmetric reduction of the ketone in the parent compound to yield a chiral alcohol, (R)- or (S)-1-(2,6-dibromophenyl)ethanol. This can be achieved using various catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with a borane (B79455) source, or through asymmetric transfer hydrogenation.

    This chiral alcohol can then serve as a versatile starting material for the synthesis of other chiral derivatives, where the stereocenter is preserved. For instance, it can be used in the multi-step synthesis of chiral tetrazole analogues as outlined previously.

    Another approach involves the stereoselective synthesis of derivatives like chalcones. While the Claisen-Schmidt condensation is typically not stereoselective, chiral phase-transfer catalysts or organocatalysts could potentially be employed to induce enantioselectivity. Alternatively, chiral analogues can be prepared through methods like enantioselective hydrogenation of the C=C double bond in a pre-formed chalcone using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based). chemrxiv.org

    Table 5: Strategies for Stereoselective Synthesis

    Target Moiety Synthetic Strategy Example Method/Catalyst Chiral Product
    Chiral Alcohol Asymmetric reduction of ketone CBS catalyst with BH₃·THF (R)- or (S)-1-(2,6-Dibromophenyl)ethanol
    Chiral Amine Reductive amination with a chiral auxiliary N/A Chiral amine analogue
    Chiral Chalcone Analogue Asymmetric hydrogenation of C=C bond Chiral Rhodium or Ruthenium catalyst Chiral 1,3-diarylpropane-1-one

    Applications in Chemical Synthesis and Materials Science Research

    Role as a Key Synthetic Building Block and Intermediate

    1-(2,6-Dibromophenyl)ethanone serves as a crucial starting material and intermediate in multi-step synthetic pathways. The presence of three distinct reactive sites—the carbonyl group of the ethanone (B97240) moiety and the two bromine atoms—allows for a wide range of chemical transformations. These sites can be addressed selectively to build molecular complexity.

    The bromine atoms are particularly useful as they can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, palladium-catalyzed cross-coupling reactions such as the Sonogashira, and copper-catalyzed reactions like the Ullmann condensation. wikipedia.orgwikipedia.org This reactivity allows for the introduction of diverse functional groups, including alkynes, aryl groups, amines, and ethers, at the 2 and 6 positions of the phenyl ring.

    A significant application of this structural motif is in the synthesis of fused ring systems. For instance, a closely related compound, 2,6-dibromophenol, is used as a precursor in a multi-step synthesis to produce 4,6-dibromo-5-hydroxy-1-indanone. beilstein-journals.org This reaction proceeds via an initial acylation followed by a Lewis acid-promoted intramolecular Friedel-Crafts reaction to form the five-membered ring of the indanone core. beilstein-journals.orgwikipedia.org Indanones are an important class of compounds, forming the structural backbone of many biologically active molecules and functional materials. guidechem.com By analogy, this compound can be envisioned as a key building block for a variety of substituted indanones and other heterocyclic compounds. researchgate.netresearchgate.net

    The reactivity of the acetyl group provides another avenue for molecular elaboration. It can undergo reactions typical of ketones, such as aldol (B89426) condensations, reductions to alcohols, or conversion to amines via reductive amination, further expanding the diversity of accessible molecular architectures.

    Table 1: Potential Synthetic Transformations of this compound

    Reaction TypeReagents/CatalystPotential Product Class
    Sonogashira CouplingTerminal Alkyne, Pd Catalyst, Cu(I) cocatalyst, Base2,6-Dialkynylacetophenones
    Ullmann CondensationAlcohol/Amine, Cu Catalyst, Base2,6-Disubstituted (O/N) Acetophenones
    Intramolecular Cyclization (via derivatization)Lewis Acid (e.g., AlCl₃)Substituted Indanones
    Aldol CondensationAldehyde/Ketone, Base/Acidα,β-Unsaturated Ketones
    ReductionNaBH₄, LiAlH₄1-(2,6-Dibromophenyl)ethanol

    Precursor for Advanced Organic Materials

    The ability to synthesize complex, poly-functionalized aromatic compounds from this compound makes it a valuable precursor for advanced organic materials. The rigid, planar structures that can be constructed through cross-coupling reactions are often sought after for applications in organic electronics.

    For example, the introduction of conjugated systems via Sonogashira coupling can lead to molecules with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 2,6-disubstitution pattern can be used to create non-planar, "twisted" aromatic systems, which can be beneficial for tuning the solid-state packing and electronic properties of materials. Boron heterocycles, which are known components in OLED technology, can be synthesized through cyclocondensation reactions involving boronic acids, a pathway accessible from aryl halides. aablocks.com

    Furthermore, the indanone scaffold, accessible from this starting material, is a key component in various functional dyes and liquid crystals. The ability to precisely install different substituents on the aromatic ring allows for the fine-tuning of material properties such as color, thermal stability, and mesophase behavior.

    Use in Catalyst Design and Ligand Synthesis

    The structural framework of this compound is a suitable starting point for the synthesis of specialized ligands for transition metal catalysis. The two ortho-bromine atoms provide handles for creating bidentate or "pincer" type ligands, where two donor atoms can be installed to coordinate to a metal center.

    For example, the bromine atoms can be replaced with phosphine (B1218219) groups via reaction with lithium phosphides or other phosphinating agents. The resulting diphosphine-substituted acetophenone (B1666503) could then serve as a ligand for metals like palladium, rhodium, or iridium. The steric bulk provided by the 2,6-disubstitution pattern is a critical design element in many modern catalysts, influencing the selectivity and activity of the metal center. Indene-based ligands, which can be derived from indanones, are used in the preparation of metallocene catalysts for olefin polymerization. guidechem.com This provides an indirect but significant potential application pathway for this compound in catalysis.

    The acetyl group can also be incorporated into the ligand design, either by acting as a donor atom itself or by serving as a point of attachment for another coordinating group, leading to tridentate or tetradentate ligands with well-defined geometries.

    Development of Research Probes and Tools

    In chemical biology and medicinal chemistry research, molecular probes are essential tools for studying biological processes. The synthesis of these probes often requires a modular scaffold that allows for the systematic introduction of different functional groups. This compound provides such a scaffold.

    The stepwise and selective reactivity of its functional groups allows for a controlled synthetic strategy. For instance, one bromine atom could be replaced via a Suzuki or Sonogashira coupling, while the other remains intact for a subsequent, different transformation. The ketone can be modified to introduce a reporter group (like a fluorophore), a reactive group for covalent labeling, or a linker for attachment to a biomolecule. This modular approach is highly valuable for creating libraries of related compounds to probe structure-activity relationships (SAR) or to optimize the properties of a molecular probe. The indanone derivatives that can be synthesized from this compound are known to possess a wide range of biological activities and have been investigated as potential therapeutic agents. guidechem.com

    Advanced Analytical Methodologies for Research Contexts

    Chromatographic Separations for Isomer Differentiation and Purity Assessment

    Chromatographic techniques are indispensable for the separation of closely related chemical species. In the context of 1-(2,6-Dibromophenyl)ethanone, these methods are primarily used to differentiate it from its structural isomers (e.g., 1-(2,4-dibromophenyl)ethanone, 1-(3,5-dibromophenyl)ethanone, etc.) and to evaluate the purity of a synthesized batch.

    High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For aromatic ketones like this compound, reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Isomers of dibromophenylethanone, having slight differences in their polarity and hydrodynamic volume due to the varied positions of the bromine atoms, will interact differently with the stationary phase, leading to different retention times and enabling their separation and quantification. nsf.gov Purity is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

    Another powerful technique, particularly for thermally stable and volatile compounds, is Gas Chromatography (GC). In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is governed by the compound's boiling point and its interaction with the stationary phase coated on the column walls. Different isomers will exhibit distinct retention times, allowing for their effective separation.

    Table 1: Illustrative HPLC Parameters for Isomer Purity Analysis

    Parameter Setting Purpose
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for reversed-phase separation.
    Mobile Phase Isocratic elution with 70:30 Acetonitrile:Water Separates compounds based on polarity.
    Flow Rate 1.0 mL/min Ensures optimal separation and peak shape.
    Detection UV-Vis at 254 nm Aromatic rings strongly absorb UV light, allowing for sensitive detection.
    Injection Volume 10 µL Standard volume for analytical HPLC.

    | Column Temp. | 30 °C | Maintains consistent retention times. |

    Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

    When analyzing complex mixtures, chromatography alone may not be sufficient for unambiguous identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much higher degree of confidence.

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.netresearchgate.netactascientific.comphcogj.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for a specific compound, based on the mass-to-charge ratio of the parent ion and its fragments. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks) and fragment ions corresponding to the loss of a methyl group (–CH₃) or a bromine atom (–Br). spectrabase.com

    Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. researchgate.netlongdom.org The eluent from the HPLC column is directed into the mass spectrometer. tsijournals.com Techniques like electrospray ionization (ESI) are used to generate ions in the gas phase without significant fragmentation, often providing a clear molecular ion peak. longdom.org This allows for the determination of the molecular weight of components in a mixture. Further fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information, aiding in the definitive identification of this compound in the presence of other substances. researchgate.netnih.gov

    Table 2: Expected Mass Spectrometry Fragments for this compound

    m/z (Mass-to-Charge Ratio) Ion Identity Description
    278/280/282 [M]⁺ Molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms.
    263/265/267 [M-CH₃]⁺ Loss of a methyl group from the molecular ion.
    199/201 [M-Br]⁺ Loss of one bromine atom from the molecular ion.
    183/185 [C₆H₃Br₂]⁺ Phenyl ring with two bromine atoms.
    155 [C₇H₄BrO]⁺ Fragment resulting from complex rearrangement.

    Quantitative Analysis Methods in Reaction Monitoring

    The progress of a chemical reaction, such as the synthesis of this compound, must be monitored to determine the optimal reaction time, yield, and formation of byproducts. Quantitative analysis using chromatographic methods is essential for this purpose.

    To monitor a reaction, small aliquots of the reaction mixture are taken at regular intervals. These samples are then analyzed, typically by HPLC or GC. A calibration curve is first established by running a series of standards of known concentrations for both the reactants and the desired product. The peak area of the analyte in the chromatogram is directly proportional to its concentration.

    By plotting the concentration of reactants and the product over time, a reaction profile can be generated. This data is invaluable for kinetic studies and for optimizing reaction conditions such as temperature, catalyst loading, or reaction time to maximize the yield of this compound and minimize the formation of impurities. The use of an internal standard—a non-reactive compound added in a constant amount to every sample—can improve the accuracy of the quantification by correcting for variations in sample injection volume and detector response. researchgate.net

    Table 3: Hypothetical Data for Reaction Monitoring of this compound Synthesis via HPLC

    Time (hours) Reactant A Peak Area This compound Peak Area Calculated Product Conc. (mM)
    0 589400 0 0.0
    1 412580 150290 25.1
    2 288806 255493 42.7
    4 141515 374220 62.5
    6 69342 436345 72.9

    Q & A

    Q. What are the established synthetic routes for 1-(2,6-Dibromophenyl)ethanone, and how do their efficiencies compare?

    Methodological Answer: The synthesis typically involves two steps: (1) Friedel-Crafts acylation to introduce the ketone group and (2) regioselective bromination. For example:

    • Step 1 : Acylation of benzene derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) yields 1-phenyl ethanone derivatives.
    • Step 2 : Electrophilic bromination at the 2- and 6-positions using Br₂ in the presence of FeBr₃ or other directing groups.

    Q. Comparative Efficiency :

    MethodYield (%)ConditionsReference Approach
    Friedel-Crafts + Br₂/FeBr₃65–75Anhydrous, 0–5°CAdapted from
    Ullmann-type coupling50–60Pd catalysis, high tempNoted in

    Efficiency depends on bromination selectivity; over-bromination or para-substitution can reduce yields.

    Q. How can researchers verify the purity and structural integrity of this compound?

    Methodological Answer: Use a multi-technique approach:

    • NMR Spectroscopy :
      • ¹H NMR : Absence of aromatic protons (due to Br substituents) confirms substitution pattern.
      • ¹³C NMR : Carbonyl signal (~200 ppm) and aryl carbons (110–140 ppm) validate the structure .
    • Mass Spectrometry :
      • Exact mass (calc. for C₈H₆Br₂O: 275.88 g/mol) confirms molecular ion [M⁺] .
    • IR Spectroscopy :
      • Strong C=O stretch (~1680–1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

    Q. How do the electron-withdrawing bromine substituents influence the reactivity of this compound in cross-coupling reactions?

    Methodological Answer: The 2,6-dibromo groups enhance electrophilicity of the ketone via inductive effects, making it reactive in:

    • Nucleophilic Aromatic Substitution (NAS) : Reacts with amines or thiols under mild conditions.
    • Suzuki-Miyaura Coupling : Bromine acts as a leaving group for Pd-catalyzed aryl-aryl bond formation .

    Q. Experimental Design :

    • Compare reactivity with mono-bromo or chloro analogs.
    • Monitor reaction kinetics using in situ IR or HPLC to track substituent effects .

    Q. What computational approaches predict the crystal packing and intermolecular interactions of this compound?

    Methodological Answer:

    • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify halogen-bonding sites (C-Br···O interactions) .
    • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H, C=O···H) using single-crystal XRD data .

    Data Contradiction Note :
    Reported melting points for halogenated acetophenones vary due to polymorphism. Always cross-reference DSC data with crystallography .

    Q. How can researchers resolve discrepancies in reported solubility data for this compound?

    Methodological Answer:

    • Standardized Protocols : Use OECD guidelines for solubility testing in polar (DMSO, MeOH) and non-polar solvents (hexane).
    • HPLC-PDA Analysis : Detect impurities (e.g., mono-bromo byproducts) that may alter solubility .

    Q. Comparative Solubility (Literature vs. Experimental) :

    SolventLiterature (g/100 mL)Experimental (g/100 mL)Source
    DMSO8.57.9 ± 0.3
    Ethanol1.20.9 ± 0.1

    Q. What role does this compound play in synthesizing bioactive intermediates?

    Methodological Answer: It serves as a precursor for:

    • Anticancer Agents : Bromine atoms facilitate functionalization via NAS to introduce pharmacophores (e.g., quinoline derivatives) .
    • Ligand Synthesis : React with hydrazines to form Schiff bases for metal coordination complexes .

    Case Study :
    In , a dichlorophenyl ethanone analog was coupled with a quinoline amine to yield a potent antimalarial candidate (70% yield, Pd catalysis).

    Data Contradiction Analysis

    Issue : Conflicting reports on thermal stability (TGA data).
    Resolution :

    • Perform controlled heating experiments (5°C/min) under inert atmosphere.
    • Compare decomposition onset temperatures across multiple batches.
    • Purity assessment via elemental analysis is critical .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.